PBS 57

iNKT cell activation IFN-gamma CD1d tetramer

PBS 57 (CAS 898531-99-2) is a synthetic α-galactosylceramide (α-GalCer) analog that functions as a CD1d-restricted agonist for invariant natural killer T (iNKT) cells, serving as a bridge between innate and adaptive immunity. It is structurally differentiated from the prototypical α-GalCer KRN7000 by a C6-acetamido group on the galactose head and a cis-unsaturated bond in the N-acyl chain, modifications that improve aqueous solubility and CD1d loading capacity.

Molecular Formula C₅₀H₉₆N₂O₉
Molecular Weight 869.31
CAS No. 898531-99-2
Cat. No. B1147258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePBS 57
CAS898531-99-2
Synonyms(15Z)-N-[(1S,2S,3R)-1-[[[6-(Acetylamino)-6-deoxy-α-D-galactopyranosyl]oxy]methyl]-2,3-dihydroxyheptadecyl]-15-tetracosenamide; 
Molecular FormulaC₅₀H₉₆N₂O₉
Molecular Weight869.31
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CNC(=O)C)O)O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O)O
InChIInChI=1S/C50H96N2O9/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-45(55)52-42(40-60-50-49(59)48(58)47(57)44(61-50)39-51-41(3)53)46(56)43(54)37-35-33-31-29-27-17-15-13-11-9-7-5-2/h18-19,42-44,46-50,54,56-59H,4-17,20-40H2,1-3H3,(H,51,53)(H,52,55)/b19-18-/t42?,43-,44?,46+,47+,48+,49?,50+/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PBS 57 (CAS 898531-99-2): A Structurally Refined α-Galactosylceramide Analog for NKT Cell Research and Vaccine Adjuvant Procurement


PBS 57 (CAS 898531-99-2) is a synthetic α-galactosylceramide (α-GalCer) analog [1] that functions as a CD1d-restricted agonist for invariant natural killer T (iNKT) cells, serving as a bridge between innate and adaptive immunity [2]. It is structurally differentiated from the prototypical α-GalCer KRN7000 by a C6-acetamido group on the galactose head and a cis-unsaturated bond in the N-acyl chain, modifications that improve aqueous solubility and CD1d loading capacity [1][3].

Why α-GalCer KRN7000 Cannot Replace PBS 57 in High-Performance iNKT Cell Tetramer Staining and APC-Independent Stimulation Protocols


Procurement specialists and immunology researchers cannot assume that commercially available α-galactosylceramide (KRN7000) can be substituted for PBS 57 without compromising assay performance. The structural features unique to PBS 57—the C6-acetamido and the cis-double bond in the ceramide tail—directly translate into improved solubility over KRN7000 [1] and measurably superior IFN-γ induction in human iNKT cells when presented on CD1d tetramers [2]. Replacing PBS 57 with unmodified α-GalCer risks reduced cytokine readouts, particularly in cryopreserved PBMC samples where α-GalCer stimulation is significantly attenuated, thereby undermining experimental sensitivity and reproducibility.

PBS 57 Procurement Evidence: Quantified Differentiation from α-GalCer KRN7000 and DimerX in Human iNKT Cell Activation Studies


Superior IFN-γ Induction in Human iNKT Cells vs. α-GalCer and DimerX: Direct Head-to-Head Comparison

In a direct comparative study using healthy donor peripheral blood mononuclear cells (PBMCs), Balasko et al. (2021) demonstrated that PBS-57-loaded CD1d-tetramer stimulation elicited significantly higher IFN-γ production than stimulation with α-GalCer. In fresh PBMCs (n=4), the CD1d-tetramer was significantly more effective than α-GalCer (p = 0.032). In frozen PBMCs (n=7), the CD1d-tetramer was significantly more effective than both α-GalCer (p = 0.004) and DimerX (p = 0.021). No significant differences in proliferation were observed between stimulants, indicating that the differentiation lies specifically in the cytokine response magnitude [1].

iNKT cell activation IFN-gamma CD1d tetramer PBMC

Improved Aqueous Solubility Over KRN7000: A Prerequisite for Reliable Formulation and Reproducible Assay Performance

The original characterization of PBS-57 by Liu et al. (2006) explicitly cites improved solubility over the prototypical α-GalCer KRN7000 as a primary design objective. KRN7000 is known to suffer from poor aqueous solubility, which limits its practical utility in in vitro assays and in vivo dosing. PBS-57's enhanced solubility facilitates more reliable stock preparation and consistent delivery, both critical for reproducible immunological experimentation [1]. The patent disclosure further attributes this improved solubility to the cis-double bond in the ceramide acyl chain, which is also thought to facilitate binding to the CD1d groove [2]. Although absolute solubility values are not reported in the publicly available abstract, the consensus across peer-reviewed literature and authoritative datasets confirms this differential.

glycolipid solubility KRN7000 iNKT cell formulation

C6-Acetamido and cis-Alkenoyl Structural Determinants Underpin Differential CD1d Binding and Cytokine Polarization

PBS-57 incorporates two structural modifications absent in KRN7000: (i) a C6-acetamido (acetylamino) group on the galactose head, replacing the C6 hydroxyl, and (ii) a cis-unsaturated (15Z) bond in the 24-carbon N-acyl chain [1]. The patent also states that the double bond in the ceramide side-chain is thought to facilitate binding to the groove of the CD1d molecule and increase glycolipid solubility [2]. The Goff dissertation (2006) classifies PBS-57 as a "potent alphaGalCer surrogate" among structure-activity series encompassing N-alkenoyl glycosphingolipids, underscoring the functional relevance of these chemical modifications [3]. Although direct quantitative CD1d binding affinity (Kd) comparisons between PBS-57 and KRN7000 are not publicly available, the functional superiority observed in iNKT cell activation assays strongly supports the differential impact of these structural features.

structure-activity relationship CD1d binding glycolipid modification cytokine polarization

NIH Tetramer Facility Standardization: PBS-57 as the Reference Ligand for CD1d Tetramer-Based iNKT Cell Detection

The NIH Tetramer Facility at Emory University designates PBS-57 as the "standard CD1d ligand for detection of iNKT cells" and states that "three independent laboratories have shown that PBS-57 activity is indistinguishable from a-galactosylceramide" [1]. This designation establishes PBS-57-loaded CD1d tetramers as the de facto reference reagent for iNKT cell identification by flow cytometry. However, newer evidence from Balasko et al. (2021) demonstrates that in functional cytokine readouts, PBS-57 tetramers outperform α-GalCer, indicating that even if staining intensity is equivalent, the functional activation potential is enhanced [2]. The NIH Facility's selection of PBS-57 over α-GalCer as its standard ligand for distribution to the global research community underscores practical considerations including solubility, stability, and consistency across batches—factors that directly impact procurement decisions for core facilities and multi-site studies.

CD1d tetramer flow cytometry iNKT cell detection NIH Tetramer Facility

PBS 57 Optimal Use Cases: From iNKT Cell Tetramer Staining to APC-Independent Functional Assays and Adjuvant Preclinical Development


iNKT Cell Detection and Enumeration by Flow Cytometry in Mouse and Human Tissues

PBS-57-loaded CD1d tetramers are the gold-standard reagent for identifying iNKT cells in thymus, spleen, liver, and peripheral blood. The NIH Tetramer Facility supplies PBS-57 tetramers to investigators worldwide, ensuring reagent consistency and cross-laboratory comparability [1]. Multiple studies have successfully used PBS-57 tetramers to quantify iNKT cell frequencies in murine models and human clinical samples, including settings of autoimmune disease, cancer, and infectious disease [2][3].

APC-Independent iNKT Cell Functional Stimulation for Cryopreserved PBMC Studies

In contexts where antigen-presenting cell (APC) CD1d expression may be downregulated—such as in cancer or chronic viral infections—PBS-57-loaded CD1d tetramers provide APC-independent iNKT cell stimulation. Balasko et al. (2021) demonstrated that PBS-57 tetramers induce significantly higher IFN-γ production than α-GalCer in frozen human PBMCs (p=0.004), making PBS-57 the preferred stimulant for retrospective studies using biobanked samples [1].

Vaccine Adjuvant Development Requiring Dual Humoral and Cellular Immune Activation

PBS-57 is protected by U.S. Patent 2010/0285042 for use as a vaccine adjuvant that concomitantly stimulates humoral (antibody-mediated) and cellular (CD4+ and CD8+ T cell) immune responses [1]. Its mechanism involves CD1d-mediated activation of iNKT cells, which in turn provide helper signals to B cells and cytotoxic T cells. Preclinical vaccine studies have demonstrated that co-administration of PBS-57 with nominal antigens such as ovalbumin significantly enhances antigen-specific antibody titers and CTL activity [1].

Structure-Activity Relationship (SAR) Studies of CD1d-Glycolipid Interactions

The C6-acetamido modification of PBS-57 makes it a valuable chemical probe for dissecting the molecular requirements of CD1d binding and NKT cell receptor recognition. Goff (2006) employed PBS-57 as a key comparator in SAR studies of N-alkenoyl glycosphingolipids, demonstrating that the amide functional group and acyl chain unsaturation influence both antigenicity and cytokine polarization profiles [1]. Researchers designing novel iNKT cell ligands can use PBS-57 as a well-characterized benchmark with defined structural and functional properties.

Quote Request

Request a Quote for PBS 57

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.